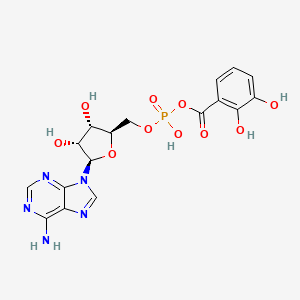

2,3-Dihydroxybenzoyl 5'-adenylate

説明

Structure

3D Structure

特性

分子式 |

C17H18N5O10P |

|---|---|

分子量 |

483.3 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-dihydroxybenzoate |

InChI |

InChI=1S/C17H18N5O10P/c18-14-10-15(20-5-19-14)22(6-21-10)16-13(26)12(25)9(31-16)4-30-33(28,29)32-17(27)7-2-1-3-8(23)11(7)24/h1-3,5-6,9,12-13,16,23-26H,4H2,(H,28,29)(H2,18,19,20)/t9-,12-,13-,16-/m1/s1 |

InChIキー |

ULPVJDOMCRTJSN-RVXWVPLUSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

異性体SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

正規SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

製品の起源 |

United States |

Biosynthesis of 2,3 Dihydroxybenzoyl 5 Adenylate

Enzymatic Mechanisms of 2,3-Dihydroxybenzoyl 5'-adenylate Formation

The enzymatic synthesis of this compound is a two-step process catalyzed by adenylation domains of nonribosomal peptide synthetases (NRPSs) or standalone adenylation enzymes. nih.gov This reaction involves the activation of 2,3-dihydroxybenzoate (DHB) by coupling it with adenosine (B11128) triphosphate (ATP). wikipedia.org

Characterization of Adenylation Enzymes Catalyzing this compound Synthesis

The enzymes responsible for synthesizing this compound are known as 2,3-dihydroxybenzoate-AMP ligases or (2,3-dihydroxybenzoyl)adenylate synthases. wikipedia.org These enzymes belong to the family of transferases, specifically nucleotidyltransferases. wikipedia.org A well-studied example is EntE from Escherichia coli, a key enzyme in the biosynthesis of the siderophore enterobactin (B1671361). nih.gov EntE is a standalone adenylation (A) domain that acts in trans to load DHB onto the aryl carrier protein (ArCP) domain of another protein, EntB. nih.gov

In Acinetobacter baumannii, the enzyme BasE, also a standalone adenylation domain, is responsible for the activation of 2,3-dihydroxybenzoic acid (DHB). nih.gov It then loads the activated DHB onto the phosphopantetheinyl arm of the peptidyl carrier protein (PCP) domain of BasF. nih.gov

These adenylation enzymes are crucial components of larger biosynthetic pathways. For instance, in E. coli, the enterobactin synthetase system is a well-characterized nonribosomal peptide synthetase (NRPS) system that can be reconstituted in vitro from four pure protein components: EntB, EntD, EntE, and EntF. nih.gov

Interactive Data Table: Examples of Adenylation Enzymes

| Enzyme | Gene | Organism | Function in Pathway |

| EntE | entE | Escherichia coli | Activates and loads DHB onto the EntB ArCP domain for enterobactin synthesis. nih.gov |

| BasE | basE | Acinetobacter baumannii | Activates and loads DHB onto the BasF PCP domain for acinetobactin (B221850) synthesis. nih.gov |

| VibE | vibE | Vibrio cholerae | Activates DHB for vibriobactin synthesis. biocyc.org |

| DhbE | dhbE | Bacillus subtilis | Activates DHB for bacillibactin synthesis. |

Substrate Recognition and Specificity in this compound Biosynthesis

The high specificity of adenylation enzymes for their substrates is a hallmark of their function. nih.gov The active site of these enzymes possesses a unique conformation that is complementary to the structure of the substrate, in this case, 2,3-dihydroxybenzoate. libretexts.org This "lock-and-key" or "induced-fit" model ensures that only the correct substrate binds and is activated. libretexts.org

Studies on BasE from Acinetobacter baumannii have provided insights into substrate selectivity. nih.gov The active site of BasE is formed by specific amino acid residues that create a binding pocket for DHB. nih.gov The conservation of these active site residues can be used to predict the substrate specificity of uncharacterized adenylation domains. nih.gov Targeted mutagenesis of these residues in BasE has been shown to alter its substrate preference, allowing it to activate non-native aryl substrates. nih.gov This demonstrates that the precise architecture of the active site is the primary determinant of substrate recognition.

Mechanistic Elucidation of Adenylate Ligation in this compound Formation

The formation of this compound proceeds through a well-defined chemical mechanism. The adenylation enzyme catalyzes the nucleophilic attack of the carboxylate oxygen of 2,3-dihydroxybenzoate on the α-phosphate of ATP. This reaction results in the formation of the mixed anhydride, this compound, and the release of pyrophosphate (PPi). nih.govwikipedia.org

The reaction can be summarized as: ATP + 2,3-dihydroxybenzoate ⇌ diphosphate (B83284) + (2,3-dihydroxybenzoyl)adenylate wikipedia.org

This adenylation reaction is the first of a two-step process. The enzyme-bound (2,3-dihydroxybenzoyl)adenylate is a highly reactive intermediate. nih.govwikipedia.org In the subsequent step, the activated DHB moiety is transferred to a specific acceptor, typically a thiol group on a carrier protein domain (like an ArCP or PCP), releasing adenosine monophosphate (AMP). nih.govnih.govnih.gov The enzyme stabilizes the reactive adenylate intermediate, preventing its premature hydrolysis. nih.gov

Genetic and Transcriptional Regulation of this compound Biosynthetic Pathways

The production of this compound is a metabolically expensive process, and therefore, its synthesis is tightly regulated at both the genetic and transcriptional levels to respond to the cell's need for iron.

Identification and Functional Analysis of Genes Encoding this compound Synthetases (e.g., entE, basE, vibE, dhbE)

The genes encoding the enzymes for this compound synthesis are typically found in gene clusters dedicated to siderophore biosynthesis.

entE : In Escherichia coli, the entE gene encodes the 2,3-dihydroxybenzoate-AMP ligase. nih.govnih.gov This gene is part of the ent gene cluster, which also includes genes for the other enzymes and transport proteins required for enterobactin synthesis and uptake. asm.orgasm.org

basE : In Acinetobacter baumannii, the basE gene encodes the 2,3-dihydroxybenzoate-AMP ligase involved in acinetobactin biosynthesis. nih.govuniprot.org

vibE : In Vibrio cholerae, the vibE gene is responsible for encoding the enzyme that activates DHB for the synthesis of the siderophore vibriobactin. biocyc.org

dhbE : In Bacillus subtilis, the dhbE gene is part of the dhb operon which directs the synthesis of the siderophore bacillibactin. DhbE is the 2,3-dihydroxybenzoate-AMP ligase in this pathway.

Mutational analysis of these genes has confirmed their essential role in siderophore biosynthesis. For example, an entE mutant of E. coli is unable to produce enterobactin and shows growth defects under iron-limiting conditions. asm.org

Transcriptional Control and Environmental Modulation of this compound Production

The primary environmental signal that controls the expression of genes involved in this compound synthesis is the availability of iron. In many bacteria, this regulation is mediated by the ferric uptake regulator (Fur) protein. pnas.org

Under iron-replete conditions, the Fe²⁺-Fur complex acts as a transcriptional repressor. It binds to specific DNA sequences, known as Fur boxes, located in the promoter regions of the siderophore biosynthesis genes, including those encoding the this compound synthetases. nih.gov This binding blocks transcription, thus preventing the synthesis of the siderophore.

Conversely, under iron-deficient conditions, iron dissociates from Fur. The apo-Fur protein is unable to bind to the Fur box, leading to the derepression of the genes. nih.gov This results in the transcription of the necessary enzymes, including the this compound synthetase, and subsequent production of the siderophore to scavenge for iron. asm.orgnih.gov In some cases, other regulatory factors, such as the small RNA RyhB, are also involved in the fine-tuning of this iron-dependent regulation. nih.gov

Metabolic Role of 2,3 Dihydroxybenzoyl 5 Adenylate

2,3-Dihydroxybenzoyl 5'-adenylate as a Central Intermediate in Catecholate Siderophore Biosynthesis

In the intricate world of microbial metabolism, this compound stands out as a key activated molecule in the assembly line of catecholate siderophores. nih.govwikipedia.orgdntb.gov.uanih.gov These siderophores are small, high-affinity iron-chelating compounds secreted by bacteria and fungi to scavenge ferric iron (Fe³⁺) from the environment. The biosynthesis of these molecules is a multi-step process, often involving non-ribosomal peptide synthetases (NRPSs), and the formation of this compound is a crucial activation step. wikipedia.orgacs.orgnih.gov

The journey begins with chorismic acid, a precursor to aromatic amino acids, which is converted to 2,3-dihydroxybenzoic acid (2,3-DHB). wikipedia.org In Escherichia coli, this conversion is catalyzed by a series of enzymes encoded by the entA, entB, and entC genes. wikipedia.org Subsequently, the enzyme 2,3-dihydroxybenzoate-AMP ligase, also known as (2,3-dihydroxybenzoyl)adenylate synthase, catalyzes the ATP-dependent adenylation of 2,3-DHB to form this compound. wikipedia.orgnih.gov This reaction activates the carboxyl group of 2,3-DHB, preparing it for subsequent amide or ester bond formation. nih.gov

Downstream Enzymatic Reactions Utilizing this compound for Siderophore Assembly

Once formed, this compound is a transient but essential intermediate. The activated 2,3-dihydroxybenzoyl group is typically transferred to a carrier protein domain, often an aryl carrier protein (ArCP) or a peptidyl carrier protein (PCP) domain of a larger NRPS enzyme. acs.orgnih.govbiocyc.org This transfer is a key step in the assembly-line logic of NRPS-mediated synthesis.

For instance, in the biosynthesis of enterobactin (B1671361) in E. coli, the EntE enzyme, which generates this compound, then facilitates the transfer of the 2,3-dihydroxybenzoyl moiety to the phosphopantetheine arm of the holo-EntB protein, which functions as an ArCP. nih.gov This covalent attachment primes the 2,3-DHB for condensation with other building blocks, such as amino acids. nih.gov

The subsequent enzymatic reactions involve condensation domains within the NRPS machinery, which catalyze the formation of peptide or ester bonds between the activated 2,3-DHB and other components of the siderophore. acs.orgnih.gov In many cases, this process is repeated, with multiple 2,3-DHB units being incorporated into the final siderophore structure. wikipedia.orgbiocyc.org

Specific Siderophore Pathways Dependent on this compound (e.g., Enterobactin, Bacillibactin, Acinetobactin (B221850), Vibriobactin)

The central role of this compound is underscored by its involvement in the biosynthesis of a diverse array of catecholate siderophores across different bacterial species.

Enterobactin: Produced by Escherichia coli and other enteric bacteria, enterobactin is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine. wikipedia.orgbiocyc.org The biosynthesis relies on the EntE-catalyzed formation of this compound, which is then transferred to EntB and subsequently condensed with L-serine by the NRPS enzyme EntF. nih.govbiocyc.org Enterobactin is renowned for its exceptionally high affinity for ferric iron. wikipedia.org

Bacillibactin: This siderophore, produced by members of the genus Bacillus, including Bacillus anthracis and Bacillus subtilis, is structurally similar to enterobactin but incorporates glycine (B1666218) and threonine in its backbone. wikipedia.orgnih.gov The biosynthesis also initiates with the DhbE-catalyzed adenylation of 2,3-DHB to form this compound, which is then transferred to the DhbB carrier protein. wikipedia.orgnih.gov The NRPS enzyme DhbF then orchestrates the condensation of 2,3-DHB with glycine and threonine. wikipedia.orgnih.gov

Acinetobactin: Synthesized by the opportunistic pathogen Acinetobacter baumannii, acinetobactin is a mixed-type siderophore containing both catecholate and hydroxamate iron-binding groups. nih.gov Its biosynthesis requires the formation of this compound, catalyzed by the BasE protein. uniprot.org This activated intermediate is then incorporated into a backbone that also includes threonine and N-hydroxyhistamine. nih.govfrontiersin.org

Vibriobactin: Produced by Vibrio cholerae, the causative agent of cholera, vibriobactin is another complex siderophore whose biosynthesis depends on this compound. acs.orgnih.govnih.gov The VibE enzyme activates 2,3-DHB to its adenylated form, which is then transferred to the VibB aryl carrier protein. acs.orgnih.govuniprot.org The NRPS machinery, including the unique amide synthase VibH, then assembles the final molecule from 2,3-DHB, L-threonine, and norspermidine. acs.orgnih.gov

Broader Biological Implications of this compound-Mediated Pathways

The metabolic pathways that funnel through this compound have profound consequences for microbial life, influencing everything from basic survival to the ability to cause disease.

Contribution to Microbial Iron Homeostasis and Virulence

Iron is essential for bacterial growth and proliferation, but its availability is often severely limited in host environments. nih.gov By enabling the synthesis of high-affinity siderophores, the this compound-dependent pathways are critical for microbial iron homeostasis. nih.gov These siderophores are secreted into the extracellular milieu, where they bind to ferric iron with high affinity. The resulting iron-siderophore complexes are then recognized by specific receptors on the bacterial cell surface and transported into the cell.

The ability to acquire iron is a key determinant of bacterial virulence. nih.gov Pathogenic bacteria that rely on siderophores derived from this compound often exhibit attenuated virulence when the biosynthesis of these molecules is disrupted. For example, the production of acinetobactin is crucial for the virulence of A. baumannii, and mutants unable to synthesize this siderophore show reduced survival in host models. plos.org Similarly, vibriobactin is a key virulence factor for V. cholerae, and enterobactin contributes to the pathogenicity of uropathogenic E. coli. The production of these siderophores allows pathogenic bacteria to overcome the host's nutritional immunity, a defense mechanism that involves sequestering iron to limit microbial growth. nih.gov

Ecological and Inter-Species Interactions Influenced by this compound-Derived Metabolites

The influence of this compound-derived siderophores extends beyond the individual bacterium. In complex microbial communities, these molecules can shape inter-species interactions. Some bacteria, in a phenomenon known as "siderophore piracy," can utilize siderophores produced by other species. biocyc.org For instance, Pseudomonas aeruginosa can take up iron bound to enterobactin, even though it does not produce this siderophore itself. biocyc.org This creates a complex web of competition and cooperation for iron resources.

Furthermore, the production of these potent iron chelators can impact the local environment by altering the bioavailability of iron for other organisms, including plants and other microbes. nih.gov The competition for iron, mediated by these siderophores, can be a major factor in determining the composition and dynamics of microbial communities in various ecological niches, from the soil to the human gut.

Regulatory Mechanisms Governing 2,3 Dihydroxybenzoyl 5 Adenylate Metabolism

Cellular Control Systems Affecting 2,3-Dihydroxybenzoyl 5'-adenylate Biosynthesis and Turnover

The cellular machinery responsible for the synthesis of this compound is subject to sophisticated internal control systems. These systems ensure that the production of this intermediate and the subsequent synthesis of enterobactin (B1671361) are finely tuned to the cell's needs. The primary enzyme responsible for the formation of this compound is 2,3-dihydroxybenzoate-AMP ligase, also known as EntE. uniprot.orgunict.it This enzyme catalyzes the ATP-dependent activation of 2,3-dihydroxybenzoate (DHB). uniprot.org

Allosteric Regulation and Feedback Inhibition on this compound Pathway Enzymes

Feedback inhibition is a critical mechanism for regulating metabolic pathways, preventing the wasteful overproduction of molecules. In the enterobactin biosynthesis pathway, there is evidence of such a regulatory loop. The intermediate, 2,3-dihydroxybenzoic acid (2,3-DHB), which is the substrate for EntE, has been shown to act as a competitive inhibitor of an upstream enzyme in the pathway, EntB. nih.gov EntB is a bifunctional enzyme that possesses isochorismatase activity. nih.gov The binding of 2,3-DHB to the isochorismatase active site of EntB suggests a mechanism to halt the production of further 2,3-DHB when it accumulates, thus indirectly controlling the substrate availability for this compound synthesis. nih.gov

Furthermore, the activity of EntE itself is regulated by the binding of its substrates and inhibitors. Kinetic studies have revealed a specific order of substrate binding, and the enzyme can be potently inhibited by adenylate analogues such as 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) and 5'-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS). uniprot.orgnih.gov These inhibitors bind tightly to the enzyme, highlighting the potential for small molecules to modulate its activity. nih.gov

A unique form of regulation also occurs through a protein-protein interaction. The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA), which produces 2,3-DHB, can form a specific complex with EntE. acs.org This interaction has been demonstrated to significantly enhance the activity of EntE, suggesting a mechanism of substrate channeling or allosteric activation through direct physical association of sequential enzymes in the pathway. acs.org

Table 1: Regulatory Interactions in the this compound Pathway

| Regulator | Target Enzyme | Mechanism of Regulation | Effect on Pathway |

|---|---|---|---|

| 2,3-Dihydroxybenzoic acid (2,3-DHB) | EntB (isochorismatase domain) | Competitive Inhibition | Decreases production of 2,3-DHB |

| EntA | EntE | Protein-protein interaction | Enhances EntE activity |

| 5'-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | EntE | Tight-binding inhibition | Inhibits this compound synthesis |

Post-Translational Modifications Impacting this compound Enzyme Activity

Post-translational modifications (PTMs) are a fundamental mechanism for regulating protein function. nih.govyoutube.comnumberanalytics.commdpi.comnih.govyoutube.com In the context of this compound metabolism, a critical PTM occurs on the EntB protein, which is essential for its role as a substrate for EntE. EntB functions as an aryl carrier protein (ArCP) and must be converted from its inactive apo-form to its active holo-form. nih.govnih.gov This conversion is achieved through phosphopantetheinylation, a PTM catalyzed by the enzyme EntD. nih.govnih.gov

EntD transfers a 4'-phosphopantetheinyl moiety from coenzyme A to a conserved serine residue on the ArCP domain of EntB. nih.gov This modification provides the thiol group that is subsequently acylated with 2,3-DHB by EntE to form a covalent 2,3-dihydroxybenzoyl-S-EntB intermediate. nih.govnih.gov Therefore, the activity of EntE is indirectly but critically dependent on the post-translational modification of its protein substrate, EntB. Without this modification, the biosynthesis of enterobactin cannot proceed. nih.gov

Environmental and Nutrient Sensing in Regulation of this compound Pathways

The production of siderophores like enterobactin is a direct response to environmental conditions, most notably the scarcity of essential nutrients like iron. Microorganisms have evolved sophisticated sensing systems to monitor their surroundings and adjust their metabolic activities accordingly.

The primary environmental signal that governs the biosynthesis of this compound and enterobactin is the intracellular concentration of iron. In E. coli, the expression of the ent genes, which encode the enzymes for enterobactin synthesis including EntE, is under the negative control of the Ferric Uptake Regulator (Fur) protein. nih.govnih.gov When iron levels are sufficient, the Fe²⁺-Fur complex binds to specific DNA sequences known as "Fur boxes" in the promoter regions of the ent genes, repressing their transcription. nih.gov Conversely, under iron-limiting conditions, the repressor complex does not form, leading to the derepression of the ent genes and the subsequent synthesis of enterobactin to scavenge for iron. nih.govnih.gov

Besides iron, the availability of other nutrients can also influence the enterobactin pathway. The biosynthesis of 2,3-DHB originates from the shikimate pathway, which is also responsible for the production of aromatic amino acids (tyrosine, phenylalanine, and tryptophan). nih.gov High concentrations of these aromatic amino acids can lead to feedback inhibition of the early steps of the shikimate pathway, thereby reducing the availability of the precursor chorismate for enterobactin synthesis. nih.gov This demonstrates a link between general nutrient sensing and the specific pathway for siderophore production.

Furthermore, there is evidence that quorum sensing, a cell-to-cell communication mechanism, can regulate siderophore production in some bacteria, although its direct role in controlling this compound metabolism in E. coli is less defined. creative-enzymes.com The ability to sense population density and coordinate siderophore production could provide a competitive advantage in colonizing environments.

Table 2: Environmental and Nutrient Sensing in the Regulation of the this compound Pathway

| Sensed Molecule/Condition | Sensing Protein/System | Mechanism of Regulation | Effect on Pathway |

|---|---|---|---|

| High Iron Concentration | Ferric Uptake Regulator (Fur) protein | Transcriptional repression of ent genes | Decreased synthesis of pathway enzymes |

| Low Iron Concentration | Ferric Uptake Regulator (Fur) protein | Derepression of ent genes | Increased synthesis of pathway enzymes |

| High Aromatic Amino Acid Concentration | Shikimate pathway enzymes | Feedback inhibition of precursor synthesis | Reduced availability of chorismate for enterobactin synthesis |

Advanced Methodologies in 2,3 Dihydroxybenzoyl 5 Adenylate Research

Chromatographic and Spectrometric Techniques for Quantitative Analysis of 2,3-Dihydroxybenzoyl 5'-adenylate in Biological Matrices

The quantification of this compound and related metabolites in complex biological samples is crucial for understanding the regulation and flux of the enterobactin (B1671361) biosynthesis pathway. Various chromatographic and spectrometric methods have been developed and optimized for this purpose.

High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) detection is a common technique for separating and quantifying this compound and its precursors. The distinct absorbance spectra of these aromatic compounds allow for their detection. For instance, a colorimetric assay measuring absorbance at 630 nm has been used to determine siderophore concentration in culture supernatants. nih.gov

For more sensitive and specific quantification, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise identification and quantification of compounds even at low concentrations. nih.gov Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) offers even higher resolution and sensitivity, making it a powerful tool for analyzing the isotopologue composition of biosynthetic intermediates and products in labeling studies. nih.gov

Table 1: Chromatographic and Spectrometric Techniques

| Technique | Principle | Application in this compound Research |

| HPLC-UV/Vis | Separates compounds based on their affinity for a stationary phase, with detection based on absorbance of UV/Vis light. | Quantification of siderophores and related aromatic compounds in culture media. nih.gov |

| LC-MS | Combines liquid chromatography for separation with mass spectrometry for mass-based detection and identification. | Sensitive and specific quantification of this compound and other pathway intermediates in biological extracts. nih.gov |

| UPLC-MS | A high-resolution version of LC-MS providing enhanced separation efficiency and sensitivity. | Detailed analysis of isotopically labeled metabolites to trace pathway flux. nih.gov |

Isotopic Tracing and Metabolomic Approaches for Pathway Flux Analysis of this compound

Isotopic tracing is a powerful methodology to elucidate the biosynthetic origins of metabolites and to quantify the flux through metabolic pathways. In the context of this compound, stable isotope labeling experiments have been instrumental in confirming the precursors and intermediates of the enterobactin pathway.

By feeding organisms with precursors labeled with stable isotopes such as ¹³C, researchers can track the incorporation of these isotopes into downstream metabolites. nih.gov For example, using ¹³C-labeled L-phenylalanine, it was confirmed that the p-coumaric moiety of certain compounds is derived from this amino acid. nih.gov Similarly, the use of [¹³C] sodium bicarbonate and [2, 3-¹³C₂] sodium pyruvate (B1213749) has provided evidence for the synthesis of enterobactin precursors from resveratrol (B1683913) derivatives. nih.gov The labeled products are typically analyzed by mass spectrometry to determine the extent and position of isotope incorporation. nih.gov

Metabolomic approaches, which aim to comprehensively analyze the complete set of metabolites in a biological sample, provide a broader view of the metabolic state of the cell in response to genetic or environmental perturbations. LC-MS-based metabolomics can be used to compare the levels of this compound and other pathway intermediates between wild-type and mutant strains, or under different iron availability conditions. metabolomicsworkbench.org This allows for the identification of bottlenecks and regulatory points within the pathway.

Recombinant Expression and Purification Strategies for this compound Pathway Enzymes

The in vitro characterization of the enzymes involved in this compound biosynthesis requires the production of pure, active proteins. Escherichia coli is a commonly used host for the recombinant expression of these enzymes due to its well-understood genetics and rapid growth. neb.comnih.gov

The genes encoding the pathway enzymes, such as EntE (2,3-dihydroxybenzoate-AMP ligase), are cloned into expression vectors, which are then introduced into a suitable E. coli expression strain. nih.govsigmaaldrich.com Induction of gene expression leads to the production of the recombinant protein. However, challenges such as the formation of insoluble inclusion bodies can occur. nih.govnih.gov To overcome this, various strategies can be employed, including:

Optimization of expression conditions: Lowering the induction temperature and adjusting the concentration of the inducing agent can improve protein solubility. nih.gov

Use of fusion tags: Fusing the target protein to a highly soluble partner, such as maltose-binding protein (MBP), can enhance its solubility. nih.gov

Choice of expression strain: Specialized E. coli strains are available that can facilitate proper protein folding. neb.com

Once expressed, the recombinant enzymes are purified from the cell lysate using a combination of chromatographic techniques. Affinity chromatography is often the first step, where a tag on the recombinant protein is used for specific binding to a resin. Subsequent purification steps may include ion-exchange and size-exclusion chromatography to achieve high purity. nih.govbitesizebio.com The activity of the purified enzyme is then verified using appropriate assays.

Table 2: Strategies for Recombinant Protein Production

| Strategy | Description |

| Codon Optimization | Synthesizing the gene with codons optimized for the expression host can increase translation efficiency. genewiz.com |

| Fusion Proteins | Attaching a highly soluble protein tag, like MBP, can improve the solubility of the target protein. nih.gov |

| Automated Purification | Fast Protein Liquid Chromatography (FPLC) systems allow for automated and high-throughput purification of proteins. genewiz.com |

Site-Directed Mutagenesis and Genetic Perturbation Studies in this compound Biosynthesis

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the function and structure of enzymes. nih.govwikipedia.org By systematically replacing amino acids in enzymes of the this compound pathway, researchers can identify residues critical for substrate binding, catalysis, and protein-protein interactions. neb.com This method involves introducing specific nucleotide changes into the gene sequence, leading to a corresponding change in the amino acid sequence of the protein. idtdna.comyoutube.com

Genetic perturbation studies involve the targeted deletion or disruption of genes to understand their function in a cellular context. broadinstitute.org By creating knockout mutants for the genes in the enterobactin biosynthesis pathway (e.g., entA, entB, entC, entE), scientists can study the effect of their absence on the production of this compound and enterobactin. mdpi.com These studies have been crucial in confirming the essentiality of these genes for siderophore biosynthesis and in understanding how the pathway is regulated in response to iron limitation. nih.govnih.gov For example, deletion of entB or entC has been shown to impair enterobactin synthesis. nih.gov

These genetic approaches, combined with biochemical and metabolomic analyses, provide a comprehensive understanding of the biosynthesis of this compound.

Biophysical Techniques for Studying this compound-Protein Interactions

A variety of biophysical techniques are employed to characterize the interactions between this compound, its precursors, and the enzymes of the enterobactin pathway. fiveable.menih.gov These methods provide quantitative data on binding affinities, kinetics, and the structural basis of these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). frontiersin.org

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic method that can be used to measure distances between a donor and an acceptor fluorophore. frontiersin.orgnih.gov It has been used to study conformational changes in EntE upon binding to its substrate, 2,3-dihydroxybenzoate, and to monitor the interaction between EntA and EntE. nih.gov

Analytical Ultracentrifugation (AUC) is used to determine the stoichiometry and affinity of protein-protein and protein-ligand interactions by measuring the sedimentation behavior of molecules in a centrifugal field. nih.gov This technique was used to demonstrate the self-association of EntA and its complex formation with EntE. nih.gov

X-ray crystallography provides high-resolution three-dimensional structures of proteins and protein-ligand complexes. The crystal structure of an engineered fusion protein containing the aryl-carrier protein domain of EntB and the adenylation domain of EntE has offered insights into the interaction between these two domains. biocyc.org

Table 3: Biophysical Techniques for Interaction Studies

| Technique | Information Provided | Example Application |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry. frontiersin.org | Characterizing the binding of 2,3-dihydroxybenzoate to EntE. nih.gov |

| Fluorescence Resonance Energy Transfer (FRET) | Distance-dependent interactions, conformational changes. frontiersin.orgnih.gov | Monitoring the EntA-EntE interaction. nih.gov |

| Analytical Ultracentrifugation (AUC) | Stoichiometry, self-association, complex formation. nih.gov | Determining the oligomeric state of EntA and its complex with EntE. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of protein-ligand complexes. fiveable.me | Elucidating the interaction between the EntB aryl-carrier protein and the EntE adenylation domain. biocyc.org |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (on- and off-rates), binding affinity. youtube.com | Studying the interaction of small molecules with pathway enzymes. youtube.com |

Emerging Research Frontiers and Future Perspectives

Exploration of Undiscovered Metabolic Roles for 2,3-Dihydroxybenzoyl 5'-adenylate

The biosynthesis of 2,3-dihydroxybenzoic acid (2,3-DHBA), the precursor to 2,3-DHB-AMP, is not solely confined to the production of siderophores for iron scavenging. This suggests that 2,3-DHB-AMP itself, or its immediate precursor, may participate in other, as-yet-undiscovered metabolic pathways. For instance, in the pathogenic bacterium Brucella abortus, 2,3-DHBA production is not essential for its virulence in mice, indicating that its role may be more complex than simply iron acquisition or that alternative iron uptake systems are more critical in this context nih.gov. This finding opens up avenues for investigating other potential functions of the 2,3-DHBA pathway and its activated adenylate form.

Future research is anticipated to focus on deciphering whether 2,3-DHB-AMP is a branch-point intermediate leading to other specialized metabolites. The structural similarity of the dihydroxybenzoyl moiety to other natural products suggests it could be a building block for compounds with diverse biological activities, such as antibiotics, signaling molecules, or virulence factors, in a range of microorganisms. The presence of the underlying biosynthetic genes in various bacteria hints at a broader metabolic potential waiting to be discovered nih.gov.

Identification of Novel Enzymes and Pathways Engaging this compound Beyond Siderophores

The discovery of new metabolic pathways is often driven by the identification of novel enzymes. The search for enzymes that recognize 2,3-DHB-AMP as a substrate, beyond the known non-ribosomal peptide synthetase (NRPS) modules of siderophore synthesis, is a key area of future research. These novel enzymes may catalyze different chemical transformations, leading to a diverse array of downstream products.

Strategies for discovering such novel enzymes and pathways include:

Genome Mining: Systematically searching microbial genomes for genes encoding adenylating enzymes that are located in gene clusters unrelated to known siderophore biosynthesis pathways.

Metabolomics: Comparing the metabolic profiles of wild-type and mutant strains (e.g., those unable to synthesize or utilize 2,3-DHB-AMP) under various growth conditions to identify new metabolites derived from it.

Activity-Based Protein Profiling: Using chemical probes that mimic the structure of 2,3-DHB-AMP to identify and isolate proteins that bind to it.

The Enzyme Function Initiative (EFI) provides powerful web tools for analyzing sequence and genome neighborhood information, which can aid in predicting the functions of uncharacterized enzymes and discovering new metabolic pathways researchgate.net. By leveraging these approaches, researchers can move beyond sequence homology and gain experimental evidence for new biological functions related to 2,3-DHB-AMP.

Rational Design of Probes and Inhibitors for this compound Processing Enzymes

The enzymes that synthesize and utilize 2,3-DHB-AMP, such as the 2,3-dihydroxybenzoate-AMP ligase (EntE), are attractive targets for the development of novel antimicrobial agents. Inhibiting these enzymes would disrupt siderophore biosynthesis, thereby limiting the pathogen's ability to acquire iron and survive in an infected host. The rational design of specific inhibitors and chemical probes is a vibrant area of research.

Key Approaches in Probe and Inhibitor Design:

| Approach | Description | Example Application |

| Structure-Based Design | Utilizing the three-dimensional structures of target enzymes, obtained through X-ray crystallography or cryo-electron microscopy, to design molecules that fit precisely into the active site and block its function. | Designing inhibitors that mimic the transition state of the adenylation reaction catalyzed by EntE. |

| Fragment-Based Screening | Identifying small chemical fragments that bind weakly to the target enzyme and then elaborating or linking them to create more potent inhibitors. | Screening a library of fragments for binding to the 2,3-DHBA binding pocket of EntE. |

| Mechanism-Based Inhibitors | Designing molecules that are processed by the target enzyme to generate a reactive species that covalently modifies and irreversibly inactivates the enzyme. | Developing analogs of 2,3-DHBA that, upon adenylation, become reactive and form a covalent bond with a key active site residue. |

These rationally designed molecules serve not only as potential therapeutic leads but also as valuable research tools (probes) to study the activity and regulation of these enzymes in their native cellular environment. The development of potent and selective inhibitors for enzymes like EntE holds promise for combating bacterial infections, particularly those caused by multidrug-resistant pathogens nih.govnih.gov.

Application of Systems Biology and Computational Modeling to this compound Metabolism

Systems biology and computational modeling offer powerful frameworks for understanding the complex regulatory networks that govern the metabolism of 2,3-DHB-AMP. These approaches allow researchers to integrate diverse datasets—from genomics and transcriptomics to proteomics and metabolomics—to construct predictive models of cellular processes.

Future applications in this area include:

Metabolic Flux Analysis: Quantifying the flow of metabolites through the siderophore biosynthesis pathway and competing pathways to understand how cellular resources are allocated under different conditions, such as iron limitation.

Kinetic Modeling: Developing detailed mathematical models of the enzymatic reactions involving 2,3-DHB-AMP to simulate the dynamics of the pathway and predict how it will respond to genetic or environmental perturbations.

Genome-Scale Metabolic Models (GEMs): Integrating the enzymes involved in 2,3-DHB-AMP metabolism into comprehensive models of the entire cellular metabolic network to explore its connections to other pathways and predict essential genes for siderophore production.

These computational approaches, when combined with experimental validation, will provide a more holistic understanding of how the synthesis and consumption of 2,3-DHB-AMP are regulated and integrated with the broader metabolic and physiological state of the cell. This knowledge is crucial for identifying novel strategies to control bacterial growth and for engineering microorganisms for biotechnological applications.

Q & A

Q. What experimental methods are used to detect 2,3-dihydroxybenzoyl 5'-adenylate in enzymatic assays?

Detection typically involves high-performance liquid chromatography (HPLC) with UV detection at 260 nm to monitor adenylate formation. Alternatively, radiolabeled substrates (e.g., [¹⁴C]ATP) enable tracking via scintillation counting. Rusnak et al. (1989) confirmed enzyme-bound adenylate formation using anion-exchange chromatography and demonstrated stoichiometric ATP consumption .

Table 1: Key detection methodologies

| Method | Technique | Sensitivity | Key Reference |

|---|---|---|---|

| HPLC-UV | Unlabeled substrates | 1–10 µM | Rusnak et al. 1989 |

| Radiolabel tracking | [¹⁴C]ATP incorporation | 0.1–1 µM | Rusnak et al. 1989 |

Q. How is 2,3-dihydroxybenzoate-AMP ligase (EntE) activity assayed?

The coupled spectrophotometric assay measures ATP consumption via NADH oxidation at 340 nm. Alternatively, pyrophosphate release can be quantified using malachite green. EntE activity is validated by strict dependence on 2,3-dihydroxybenzoate (2,3-DHB) and ATP .

Q. What is the role of this compound in siderophore biosynthesis?

It serves as the activated intermediate in enterobactin synthesis. EntE catalyzes adenylation of 2,3-DHB, enabling transfer to the aryl carrier protein (ArCP) domain of non-ribosomal peptide synthetase (NRPS) for subsequent assembly .

Q. What purification strategies are recommended for recombinant EntE?

A three-step protocol:

Affinity chromatography (His-tag/Ni-NTA resin).

Ion-exchange chromatography (Q-Sepharose).

Size-exclusion chromatography to ensure >95% purity. Rusnak et al. (1989) achieved homogeneous enzyme preparation using this approach .

Advanced Questions

Q. How can structural insights into EntE guide mutagenesis studies?

Homology modeling based on related adenylate-forming enzymes (e.g., DhbE) identifies residues critical for substrate binding. Mutagenesis of the AMP-binding motif (e.g., GxS/TTGxPK) disrupts ATP coordination, as shown in kinetic studies .

Q. What techniques resolve contradictions in reported enzyme kinetics (e.g., Km for ATP)?

Standardize assay conditions : Use pH 7.5–8.0 and 25–30°C .

Pre-steady-state kinetics (stopped-flow) to isolate rate-limiting steps.

Compare enzyme sources : Recombinant vs. native EntE may differ in post-translational modifications .

Table 2: Factors affecting kinetic discrepancies

| Variable | Impact on Km (ATP) | Mitigation Strategy |

|---|---|---|

| Enzyme purity | Higher impurities → lower Km | Use SEC/HPLC-validated EntE |

| Buffer composition | Ionic strength alters Km | Optimize with 50–100 mM Tris-HCl |

Q. How does pH influence this compound stability?

The adenylate is unstable at pH > 8.5 due to hydrolysis. For in vitro studies, maintain pH 6.5–7.5 and include 10% glycerol to stabilize the enzyme-product complex .

Q. What genetic tools validate 2,3-DHB biosynthesis in microbial systems?

Gene knockout : Delete entE in Azotobacter vinelandii to abolish siderophore production .

Complementation assays : Restore siderophore synthesis with plasmid-borne entE .

Q. How to analyze enzyme-substrate interactions without crystallography?

Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) between EntE and 2,3-DHB/ATP. Site-directed spin labeling with EPR spectroscopy maps conformational changes during adenylation .

Q. What in silico approaches predict EntE’s interaction with non-canonical substrates?

Molecular docking (AutoDock Vina) screens substrate libraries against the EntE active site. Prioritize compounds with ΔG < −7 kcal/mol for experimental validation .

Q. Why do some studies report EntE activity without adenylate accumulation?

The adenylate remains enzyme-bound under standard assay conditions. Add 0.1% SDS to release the product for detection, as demonstrated by Rusnak et al. (1989) .

Q. How to engineer EntE for altered substrate specificity?

Directed evolution with error-prone PCR and high-throughput screening (HTP) using ATP analogs (e.g., γ-thio-ATP). Focus on residues lining the 2,3-DHB binding pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。